Filgrastim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Filgrastim, sold under the brand name Neupogen among others, is a medication used to treat low neutrophil count. Low neutrophil counts may occur with HIV/AIDS, following chemotherapy or radiation poisoning, or be of an unknown cause. This compound is a recombinant form of the naturally occurring granulocyte colony-stimulating factor (G-CSF). It works by stimulating the body to increase neutrophil production .
Aplicaciones Científicas De Investigación
Filgrastim has a wide range of scientific research applications:
Chemistry: Used as a model protein for studying protein engineering and recombinant DNA technology.
Biology: Helps in understanding the regulation of neutrophil production and the role of granulocyte colony-stimulating factor in the immune system.
Medicine: Used to treat neutropenia in patients undergoing chemotherapy, bone marrow transplantation, or suffering from chronic neutropenia. .
Industry: This compound and its biosimilars are produced on an industrial scale for therapeutic use.
Mecanismo De Acción
Target of Action
Filgrastim is a form of recombinant human granulocyte colony-stimulating factor (G-CSF) used to induce the production of granulocytes . It binds to the G-CSF receptor, which is primarily found on cells in the bone marrow . The primary targets of this compound are the neutrophils, a type of white blood cell that plays a crucial role in the body’s immune response .
Mode of Action
This compound mimics the biological actions of G-CSF to increase the levels of neutrophils in the blood . It stimulates the production, maturation, and activation of neutrophils, thereby increasing both their migration and cytotoxicity . This compound also controls the proliferation of committed progenitor cells and influences their maturation into mature neutrophils .
Biochemical Pathways
This compound acts on the granulocyte colony-stimulating factor (G-CSF) pathway. This pathway regulates the production and release of neutrophils from the bone marrow . This compound enhances functions such as phagocytosis, superoxide anion generation, chemiluminescence, bacterial killing, and antibody-dependent cell-mediated cytotoxicity (ADCC) .
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics. After subcutaneous administration, the maximum serum concentrations of this compound are achieved within 2 to 8 hours . The clearance of this compound decreases with increased dosing, suggesting that one of the clearance pathways for this compound is saturated at high serum concentrations .
Result of Action
The primary result of this compound’s action is an increase in the levels of neutrophils in the blood, which helps to lower the risk of infection after myelosuppressive therapy . It also has a number of therapeutic uses, including the management and prevention of infections and febrile neutropenia in patients receiving myelosuppressive chemotherapy or radiation therapy .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the route of administration (intravenous, subcutaneous) can impact the bioavailability of the drug . Additionally, the patient’s overall health status, including their renal function, can affect the drug’s pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Filgrastim plays a crucial role in biochemical reactions by binding to the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of hematopoietic cells. This interaction triggers a cascade of intracellular signaling pathways that promote the proliferation, differentiation, and activation of neutrophil precursors. This compound interacts with various biomolecules, including enzymes and proteins involved in cell signaling, such as Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These interactions lead to the activation of transcription factors that regulate gene expression and cellular responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily influences hematopoietic cells by promoting the proliferation and differentiation of neutrophil precursors in the bone marrow. Additionally, this compound enhances the function of mature neutrophils by increasing their phagocytic activity, chemotaxis, and oxidative burst. This compound also impacts cell signaling pathways, such as the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall enhancement of the immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the granulocyte colony-stimulating factor receptor on the surface of target cells. This binding induces receptor dimerization and activation of associated Janus kinases, which phosphorylate and activate signal transducer and activator of transcription proteins. The activated STAT proteins translocate to the nucleus, where they regulate the expression of genes involved in cell proliferation, differentiation, and survival. This compound also modulates the activity of various enzymes and signaling molecules, contributing to its overall effects on hematopoietic cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is known to be stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged stimulation of neutrophil production and enhanced immune responses. The stability and degradation of this compound can influence its efficacy and potency in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stimulate neutrophil production without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as splenomegaly and bone pain. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing this compound dosing regimens in clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to hematopoiesis and immune responses. It interacts with enzymes and cofactors involved in cell signaling and gene expression, such as Janus kinase 2 and signal transducer and activator of transcription 3. This compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins. These interactions contribute to the overall regulation of hematopoietic cell function and immune responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized to the bone marrow, where it exerts its effects on hematopoietic cells. This compound can also be distributed to other tissues, such as the spleen and liver, where it may influence immune responses and cellular functions. The transport and distribution of this compound are critical for its therapeutic efficacy and overall biological activity .
Subcellular Localization
This compound is primarily localized to the cytoplasm and cell membrane of target cells. It interacts with specific receptors and signaling molecules, leading to its activation and subsequent cellular responses. This compound may also undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity. These modifications and interactions contribute to the precise regulation of this compound’s effects on hematopoietic cells and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Filgrastim is produced by recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is inserted into the bacterium Escherichia coli. The bacteria are then cultured and induced to produce the protein, which is subsequently purified .
Industrial Production Methods
The industrial production of this compound involves several steps:
Gene Cloning: The gene for human granulocyte colony-stimulating factor is cloned into a plasmid vector.
Transformation: The plasmid is introduced into Escherichia coli cells.
Fermentation: The transformed Escherichia coli cells are cultured in large fermenters.
Protein Expression: The bacteria express the granulocyte colony-stimulating factor protein.
Purification: The protein is purified through a series of chromatography steps to ensure high purity and activity.
Análisis De Reacciones Químicas
Types of Reactions
Filgrastim undergoes various chemical reactions, including:
Pegylation: This involves the attachment of polyethylene glycol (PEG) to the protein to improve its stability and half-life.
Oxidation: This compound can undergo oxidation, which may affect its activity and stability.
Common Reagents and Conditions
Pegylation: Succinimide derivatives of polyethylene glycol are commonly used for pegylation.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to study the oxidation of this compound.
Major Products Formed
Pegylated this compound: This form has improved pharmacokinetic properties and is used in clinical settings.
Oxidized this compound: This form may have reduced activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Pegfilgrastim: A pegylated form of this compound with a longer half-life.
Lenograstim: Another form of granulocyte colony-stimulating factor used for similar indications.
Biosimilar this compound: Various biosimilars of this compound are available, offering similar therapeutic benefits
Uniqueness
This compound is unique due to its recombinant production method and its specific use in increasing neutrophil counts. Pegthis compound, while similar, has a longer duration of action due to pegylation, making it more suitable for less frequent dosing .
Propiedades
Número CAS |
121181-53-1 |
---|---|
Fórmula molecular |
W99 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.